Home > Products > Screening Compounds P55433 > 1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide
1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide - 1706085-19-9

1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide

Catalog Number: EVT-3004029
CAS Number: 1706085-19-9
Molecular Formula: C20H22FNO3
Molecular Weight: 343.398
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mibefradil

  • Compound Description: Mibefradil is a calcium channel blocker, initially launched as a novel T-type calcium channel blocker. []
  • Relevance: While not structurally identical, mibefradil shares a similar core structure with 1-(4-fluorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cyclopropanecarboxamide. Both compounds feature a substituted phenyl ring linked to a piperidine ring, which is further connected to an amide group. This shared structural motif makes mibefradil relevant for comparison and understanding structure-activity relationships related to the target compound. []

1-Alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide Derivatives

  • Compound Description: This series of compounds was designed and synthesized to evaluate their inhibitory activity against T-type Ca2+ channels as potential antihypertensive agents. []
  • Relevance: These derivatives share a core structure with both 1-(4-fluorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cyclopropanecarboxamide and mibefradil, featuring a substituted phenyl ring, a piperidine ring, and an amide group. Studying their structure-activity relationship provided insights into the importance of specific substituents for potent inhibitory activity against T-type Ca2+ channels. [] The research specifically highlights the impact of the isopropyl substituent at the benzylic position for achieving high inhibitory activity. [] This information is valuable for understanding the potential activity and mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cyclopropanecarboxamide, particularly if it is being investigated for similar applications.

GBR 12909 (1-{2-[Bis-(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine)

  • Compound Description: GBR 12909 is a dopamine transporter (DAT) inhibitor, recognized for its potential in treating cocaine dependence and its ability to displace the DAT ligand [125I]3β-(4-iodophenyl)-tropan-2β-carboxylic acid isopropyl ester hydrochloride (RTI-121) in the striatum. [, , ] It also displays locomotor-stimulant effects. [, , ]

Benztropine and its Analogs

  • Relevance: While structurally dissimilar to 1-(4-fluorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cyclopropanecarboxamide, benztropine and its analogs offer valuable insights into DAT interactions and the potential for diverse behavioral outcomes. [] The research highlights the slower apparent rates of DAT occupancy by benztropine analogs compared to cocaine and GBR 12909, which may contribute to the observed differences in their effectiveness. [] This comparative analysis emphasizes the importance of considering both occupancy rates and binding affinities when evaluating the potential actions of 1-(4-fluorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cyclopropanecarboxamide in relation to DAT.

Properties

CAS Number

1706085-19-9

Product Name

1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide

IUPAC Name

1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide

Molecular Formula

C20H22FNO3

Molecular Weight

343.398

InChI

InChI=1S/C20H22FNO3/c1-24-17-5-3-4-14(12-17)18(25-2)13-22-19(23)20(10-11-20)15-6-8-16(21)9-7-15/h3-9,12,18H,10-11,13H2,1-2H3,(H,22,23)

InChI Key

LZKCWYWJWUWUNI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.